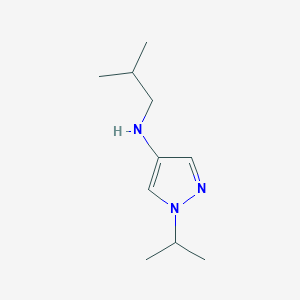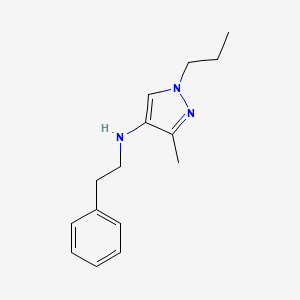
2,3-Dihydro-1-benzofuran-5-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1-benzofuran-5-sulfonic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a sulfonic acid group at the 5-position of the benzofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzofuran-5-sulfonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions, followed by sulfonation to introduce the sulfonic acid group . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. For instance, transition-metal catalysis can be used to facilitate the cyclization of aryl acetylenes . The choice of catalyst and reaction conditions can significantly impact the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydro-1-benzofuran-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the benzofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1-benzofuran-5-sulfonic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-1-benzofuran-5-sulfonic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and viral replication . The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has a similar benzofuran core but differs in the functional groups attached to the ring.
5-Isobenzofuransulfonic acid: Another benzofuran derivative with a sulfonic acid group, but with different substitution patterns.
Uniqueness: 2,3-Dihydro-1-benzofuran-5-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonic acid group at the 5-position enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
2,3-dihydro-1-benzofuran-5-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPMCVYBNUWJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine](/img/structure/B11731972.png)
![1-ethyl-3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11731977.png)
![(3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11731986.png)
![2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline](/img/structure/B11731987.png)


![7-Amino-5-chloro-2-(5-methyl-2-furyl)thiazolo[5,4-d]pyrimidine](/img/structure/B11732019.png)
![2-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11732022.png)



-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11732040.png)
![heptyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732043.png)
